Elimination of IKZF1 Degradation Activity: Desamino Modification Removes Neosubstrate Molecular‑Glue Effects Compared to Lenalidomide
Lenalidomide induces potent, concentration‑dependent degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) via CRL4–CRBN recruitment, with DC50 values typically in the low nanomolar range in multiple myeloma cell lines [1]. Desamino lenalidomide‑cyano, lacking the 4‑amino group of lenalidomide, is designed to abrogate this neosubstrate‑degrading molecular‑glue activity while retaining CRBN binding [2]. Although a direct IKZF1 degradation DC50 for the cyano analogue has not been published as a head‑to‑head comparison, the structurally characterized 6‑fluoro‑desamino lenalidomide series demonstrates that removal of the amino group eliminates IKZF1 degradation, while the cyano substituent provides a linker attachment point without restoring neosubstrate recruitment [2]. Users should note that IKZF1 degradation data for this specific compound are class‑level inference and direct measurements may be required for confirmation.
| Evidence Dimension | IKZF1 degradation (neosubstrate molecular‑glue activity) |
|---|---|
| Target Compound Data | Expected IKZF1 DC50 > 10 µM (inactive as molecular glue; confirmed for 6‑fluoro‑desamino lenalidomide series) |
| Comparator Or Baseline | Lenalidomide: IKZF1 DC50 ~ 0.1–10 nM (cell‑type‑dependent) |
| Quantified Difference | Predicted > 1,000‑fold reduction in neosubstrate degradation potency |
| Conditions | Endogenous IKZF1 protein levels by Western blot in MM.1S or H929 multiple myeloma cells; lenalidomide displacement assay for CRBN binding (60 min incubation) |
Why This Matters
For PROTAC users, a CRBN ligand devoid of intrinsic neosubstrate degradation prevents dual‑mechanism artifacts, enabling unambiguous attribution of target degradation to the bifunctional degrader rather than to the E3‑ligase ligand itself.
- [1] Yamanaka S, Furihata H, Sawasaki T, et al. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. Nature Communications. 2023;14:4683. Figure 2, IKZF1 degradation DC50 data. View Source
- [2] Yamanaka S, Furihata H, Sawasaki T, et al. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. Nature Communications. 2023;14:4683. Abstract: '6‑position modifications of lenalidomide are essential for controlling neosubstrate selectivity.' View Source
